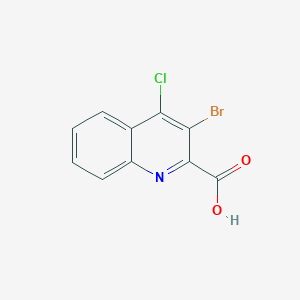
3-Bromo-4-chloroquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloroquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the hydrolysis of chlorine in the quinoline ring by treatment with boiling acetic acid and the addition of water . Alternatively, chlorine in the quinoline ring can be replaced with an amino group in aqueous ammonia at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chloroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Aqueous Ammonia: Used for the replacement of chlorine with an amino group.
Acetic Acid: Used for hydrolysis reactions.
Major Products Formed
Biaryl Derivatives: Formed through coupling reactions.
Quinoline N-oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
3-Bromo-4-chloroquinoline-2-carboxylic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds.
Biological Studies: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Chemical Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar chemical properties.
4-Bromoquinoline-2-carboxylic acid: A closely related compound with a different substitution pattern.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: A quinoline derivative with a keto group.
Uniqueness
3-Bromo-4-chloroquinoline-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms in the quinoline ring, which enhances its reactivity and potential for various chemical transformations. This dual substitution pattern also contributes to its distinct biological activities and applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H5BrClNO2 |
|---|---|
Peso molecular |
286.51 g/mol |
Nombre IUPAC |
3-bromo-4-chloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-8(12)5-3-1-2-4-6(5)13-9(7)10(14)15/h1-4H,(H,14,15) |
Clave InChI |
NVSZUIHKVNUWFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B13495287.png)
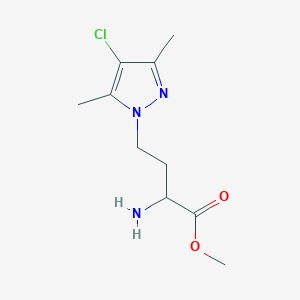
![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)

![[(6-Aminohexyl)carbamoyl]formic acid hydrochloride](/img/structure/B13495312.png)

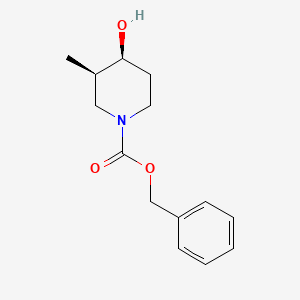

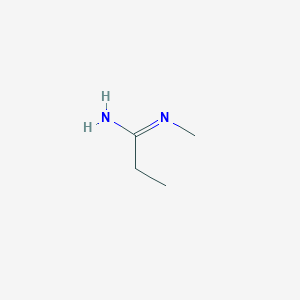
![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
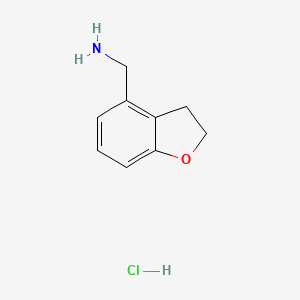
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)

